N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQPMIBGRKJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid
Major Products Formed
Reduction: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-aminobenzamide
Substitution: Various substituted benzothiazole derivatives
Oxidation: Benzothiazole sulfoxides or sulfones
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide with selected analogs:
*Estimated values based on structural analogs; †Predicted using substituent contributions (methoxy groups reduce logP by ~0.6 compared to methyl).
Key Observations:
- Methoxy vs. Methyl/Chloro Substitutents : The dimethoxy groups in the target compound likely lower logP compared to the methyl (logP 4.20) or chloro analogs, improving aqueous solubility .
- Nitrobenzamide Position : The para-nitro group on benzamide is conserved across analogs, suggesting a shared role in electronic modulation or hydrogen bonding .
Challenges and Limitations
- Data Gaps : Experimental data (e.g., solubility, logP) for the target compound are absent in the evidence, requiring extrapolation from analogs.
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique heterocyclic structure that incorporates sulfur and nitrogen atoms. This compound features a benzamide moiety attached to a benzothiazole core, specifically functionalized with two methoxy groups at the 5 and 6 positions of the benzothiazole ring. The presence of these functional groups enhances solubility and potential biological activity, making it a subject of interest in medicinal chemistry and material science .
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's structure includes:
- Benzothiazole core : Provides unique electronic properties.
- Methoxy groups : Enhance solubility and may influence biological interactions.
- Nitro group : Potentially involved in biological activity.
Antitumor Activity
Recent studies have indicated that compounds related to benzothiazoles exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been tested against various human cancer cell lines. In particular, compounds containing nitro and methoxy substitutions have shown promising results in inhibiting cell proliferation.
Case Study : A study investigating the antitumor effects of benzothiazole derivatives demonstrated that certain compounds exhibited cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 5.13 μM . This suggests that this compound may also possess similar antitumor activity due to its structural similarities.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 1.73 ± 0.01 |
The proposed mechanism of action for this compound involves interactions with biological targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Potential Pathways
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase enzymes.
- Antibacterial Mechanism : Disruption of cell membrane integrity leading to cell lysis.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
